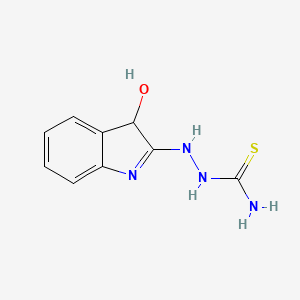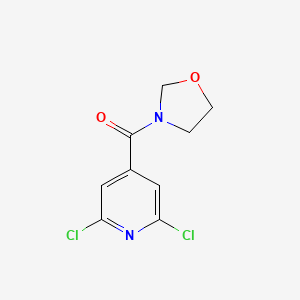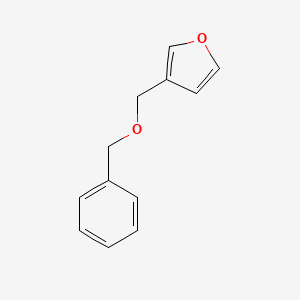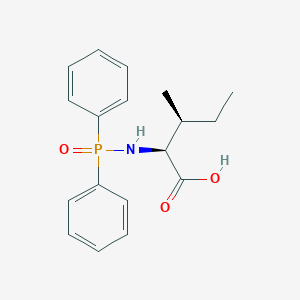
3-Pyridinecarboxylic acid, (trimethylpyrazinyl)methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5,6-Trimethylpyrazin-2-yl)methyl nicotinate is a chemical compound that belongs to the class of pyrazine derivatives It is characterized by the presence of a nicotinate ester linked to a trimethylpyrazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,5,6-Trimethylpyrazin-2-yl)methyl nicotinate typically involves the esterification of nicotinic acid with (3,5,6-Trimethylpyrazin-2-yl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane for several hours to achieve high yields.
Industrial Production Methods
On an industrial scale, the production of (3,5,6-Trimethylpyrazin-2-yl)methyl nicotinate may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly improve the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3,5,6-Trimethylpyrazin-2-yl)methyl nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine-N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the nicotinate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Pyrazine-N-oxides.
Reduction: (3,5,6-Trimethylpyrazin-2-yl)methanol.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Applications De Recherche Scientifique
(3,5,6-Trimethylpyrazin-2-yl)methyl nicotinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mécanisme D'action
The mechanism of action of (3,5,6-Trimethylpyrazin-2-yl)methyl nicotinate involves its interaction with specific molecular targets. The nicotinate moiety can interact with nicotinic acid receptors, while the pyrazine ring may engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3,5,6-Trimethylpyrazin-2-yl)methanol: A related compound with similar structural features but different functional groups.
(3,5,6-Trimethylpyrazin-2-yl)methyl acetate: Another ester derivative with different ester moiety.
(3,5,6-Trimethylpyrazin-2-yl)methyl benzoate: A compound with a benzoate ester instead of a nicotinate ester.
Uniqueness
(3,5,6-Trimethylpyrazin-2-yl)methyl nicotinate is unique due to its combination of a nicotinate ester and a trimethylpyrazine moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. For instance, the nicotinate ester can enhance the compound’s solubility and bioavailability, making it a valuable candidate for drug development.
Propriétés
Numéro CAS |
595598-66-6 |
|---|---|
Formule moléculaire |
C14H15N3O2 |
Poids moléculaire |
257.29 g/mol |
Nom IUPAC |
(3,5,6-trimethylpyrazin-2-yl)methyl pyridine-3-carboxylate |
InChI |
InChI=1S/C14H15N3O2/c1-9-10(2)17-13(11(3)16-9)8-19-14(18)12-5-4-6-15-7-12/h4-7H,8H2,1-3H3 |
Clé InChI |
VGEJYFJPSPQAAX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(C(=N1)C)COC(=O)C2=CN=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2-(Methoxymethyl)phenyl]methyl}furan](/img/structure/B12904381.png)



![2H-Cyclohepta[b]furan](/img/structure/B12904395.png)




![3-[(2,4-Dichlorophenyl)methyl]-5-(naphthalen-1-yloxymethyl)-1,2,4-oxadiazole](/img/structure/B12904413.png)
![2-{[(5-Methoxyfuran-2-yl)methyl]amino}ethan-1-ol](/img/structure/B12904419.png)
![4,6-Dimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12904443.png)

![(3Z)-3-[(4-chlorophenyl)methylidene]-N-(4-methylphenyl)indol-2-amine](/img/structure/B12904450.png)
